molecular formula C3H12AlN B099812 Trihydro(trimethylamine)aluminium CAS No. 16842-00-5

Trihydro(trimethylamine)aluminium

Cat. No.: B099812
CAS No.: 16842-00-5
M. Wt: 89.12 g/mol
InChI Key: NGMRHZNERZGMEZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihydro(trimethylamine)aluminium can be synthesized through the reaction of aluminium hydride with trimethylamine. The process typically involves the following steps:

    Formation of Aluminium Hydride: Aluminium hydride is prepared by reacting aluminium chloride with lithium aluminium hydride.

    Complex Formation: The aluminium hydride is then reacted with trimethylamine under controlled conditions to form the this compound complex.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Catalytic Hydrogenation: Using a catalyst, aluminium is hydrogenated in the presence of trimethylamine to form the desired complex.

    Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Trihydro(trimethylamine)aluminium undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form aluminium hydroxide and trimethylamine.

    Alcoholysis: Reacts with alcohols to form aluminium alkoxides and trimethylamine.

    Aminolysis: Reacts with amines to form aluminium amides and trimethylamine.

Common Reagents and Conditions:

    Hydrolysis: Water, typically under ambient conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, under mild heating.

    Aminolysis: Amines such as methylamine or ethylamine, under controlled temperatures.

Major Products Formed:

    Hydrolysis: Aluminium hydroxide and trimethylamine.

    Alcoholysis: Aluminium alkoxides and trimethylamine.

    Aminolysis: Aluminium amides and trimethylamine.

Scientific Research Applications

Trihydro(trimethylamine)aluminium has several scientific research applications:

    Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.

    Hydrogen Storage: Investigated for its potential in hydrogen storage due to its ability to release hydrogen upon decomposition.

    Material Science: Utilized in the synthesis of advanced materials, including metal-organic frameworks and nanomaterials.

    Semiconductor Industry: Employed in the deposition of thin films and coatings in semiconductor manufacturing.

Mechanism of Action

The mechanism by which trihydro(trimethylamine)aluminium exerts its effects involves the interaction of the aluminium center with various substrates. The aluminium atom acts as a Lewis acid, facilitating the formation of complexes with Lewis bases such as amines, alcohols, and water. This interaction leads to the cleavage of the aluminium-hydrogen bonds and the formation of new products.

Comparison with Similar Compounds

    Trimethylaluminium: Al₂(CH₃)₆, a related organoaluminium compound used in similar applications.

    Triethylaluminium: Al₂(C₂H₅)₆, another organoaluminium compound with comparable properties.

Uniqueness: Trihydro(trimethylamine)aluminium is unique due to its specific complex formation with trimethylamine, which imparts distinct reactivity and stability compared to other organoaluminium compounds. Its ability to act as a hydrogen storage material and its applications in catalysis and material science further highlight its uniqueness.

Properties

IUPAC Name

aluminum;N,N-dimethylmethanamine;hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.Al.3H/c1-4(2)3;;;;/h1-3H3;;;;/q;+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWARWFBHXGGPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[H-].CN(C)C.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12AlN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937489
Record name Aluminium hydride--N,N-dimethylmethanamine (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16842-00-5
Record name Aluminum, (N,N-dimethylmethanamine)trihydro-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016842005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, (N,N-dimethylmethanamine)trihydro-, (T-4)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminium hydride--N,N-dimethylmethanamine (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihydro(trimethylamine)aluminium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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